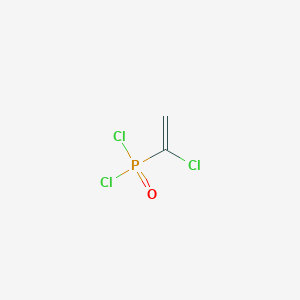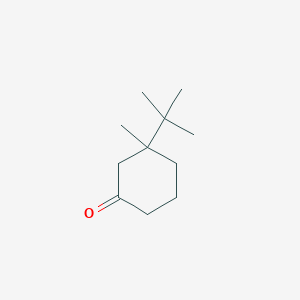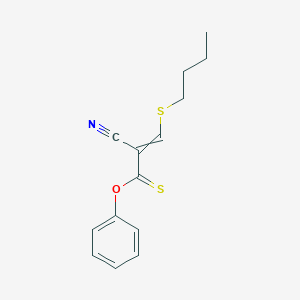
1-Oxo-6-phenyl-1lambda~5~-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-6-phenyl-1lambda~5~-pyridazine is a heterocyclic compound characterized by a pyridazine ring with a phenyl group at the 6-position and an oxo group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Oxo-6-phenyl-1lambda~5~-pyridazine can be synthesized through various methods. One common approach involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers in the presence of a Lewis acid, resulting in functionalized pyridazines with high regiocontrol . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides 1,6-dihydropyridazines that can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions is one such method, offering good functional group compatibility and broad substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-6-phenyl-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-Oxo-6-phenyl-1lambda~5~-pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-6-phenyl-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Oxo-6-phenyl-1lambda~5~-pyridazine include:
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with an additional oxygen atom at the 3-position.
Pyrazine: A related diazine with nitrogen atoms at the 1 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90842-12-9 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-oxido-6-phenylpyridazin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-10(7-4-8-11-12)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
GACXUPCKKMKAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](N=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


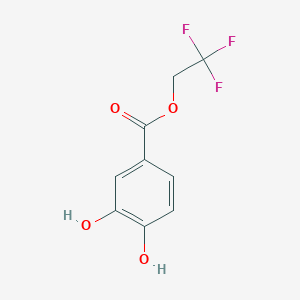
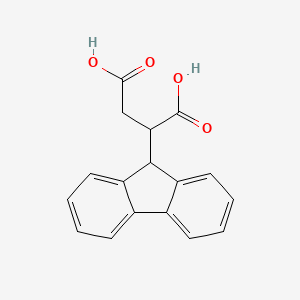
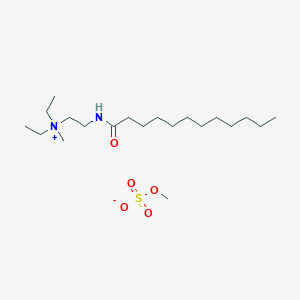

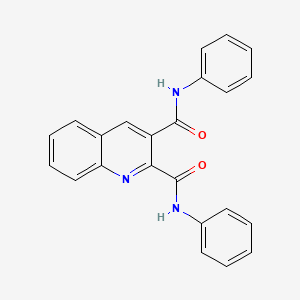
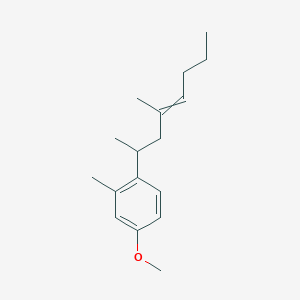
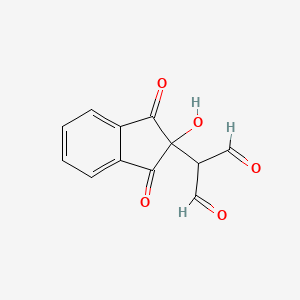
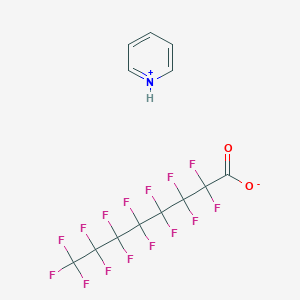
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
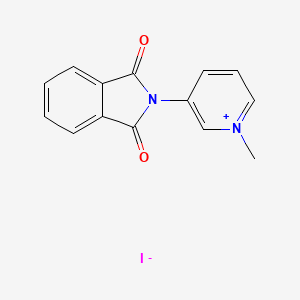
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
